molecular formula C19H18N2O4 B5864545 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

Cat. No.: B5864545
M. Wt: 338.4 g/mol
InChI Key: ZKVGPRIJNQHQJH-UHFFFAOYSA-N
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Description

3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with an oxazole ring substituted with a methoxyphenyl group

Properties

IUPAC Name

3-methoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-8-6-13(7-9-15)18-11-17(25-21-18)12-20-19(22)14-4-3-5-16(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVGPRIJNQHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is then introduced via a substitution reaction. The final step involves the formation of the benzamide structure through a condensation reaction with 3-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzamide structure allows for substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The methoxy and oxazole groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and oxazole groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

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